1-methyl-5-oxo-2H-triazole-4-carboxamide
Description
1-Methyl-5-oxo-2H-triazole-4-carboxamide is a triazole-derived compound characterized by a methyl group at the N1 position, a carbonyl (oxo) group at C5, and a carboxamide substituent at C2. Triazole carboxamides are of significant interest in medicinal and materials chemistry due to their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibition properties . For instance, CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) shares the carboxamide group and triazole core, demonstrating cytostatic activity in clinical trials . The methyl and oxo groups in this compound may influence its pharmacokinetic properties, such as solubility and metabolic stability, compared to bulkier substituents in related compounds.
Properties
CAS No. |
148403-40-1 |
|---|---|
Molecular Formula |
C4H6N4O2 |
Molecular Weight |
142.12 g/mol |
IUPAC Name |
1-methyl-5-oxo-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C4H6N4O2/c1-8-4(10)2(3(5)9)6-7-8/h7H,1H3,(H2,5,9) |
InChI Key |
QJYDJTGAGXSAMI-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=NN1)C(=O)N |
Canonical SMILES |
CN1C(=O)C(=NN1)C(=O)N |
Synonyms |
1H-1,2,3-Triazole-4-carboxamide,5-hydroxy-1-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations :
- Substituent Impact on Yield : Bulky or electron-withdrawing groups (e.g., 3-bromo-benzylidene in 4e) reduce synthetic yields compared to simpler substituents (e.g., benzylidene in 4d) .
- Thermal Stability: Melting points correlate with substituent polarity; brominated derivatives (4e) exhibit lower melting points than non-halogenated analogues (4d) .
- Bioactivity Trends : Hydrophobic groups (e.g., thiophen-2-ylmethyl in 4a–4c) enhance antimicrobial activity, while hydroxylation (e.g., 5a) may reduce efficacy .
Metabolic and Pharmacokinetic Differences
Critical Analysis of Contradictions and Limitations
- Metabolite Inactivity: CAI’s metabolites (e.g., M1) lack pharmacological activity, emphasizing that structural modifications must preserve critical functional groups (e.g., amino or methyl substituents) for efficacy .
- Further experimental validation is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
